molecular formula C17H18N2O3 B2879585 4-(cyclopropylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide CAS No. 478249-77-3

4-(cyclopropylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2879585
CAS No.: 478249-77-3
M. Wt: 298.342
InChI Key: CTRXMCCBXJKMGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the pyrrole ring could be formed via a Paal-Knorr synthesis or a Knorr pyrrole synthesis, both of which involve the reaction of a 1,4-diketone with ammonia or an ammonium salt . The methoxybenzyl group could be introduced via a Williamson ether synthesis , and the cyclopropylcarbonyl group could be introduced via a carbonylation reaction .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions. For example, the pyrrole ring could undergo electrophilic aromatic substitution, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine, and the methoxy group could be demethylated under acidic conditions .

Properties

IUPAC Name

4-(cyclopropanecarbonyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-22-14-6-2-11(3-7-14)9-19-17(21)15-8-13(10-18-15)16(20)12-4-5-12/h2-3,6-8,10,12,18H,4-5,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRXMCCBXJKMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330667
Record name 4-(cyclopropanecarbonyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085827
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478249-77-3
Record name 4-(cyclopropanecarbonyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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